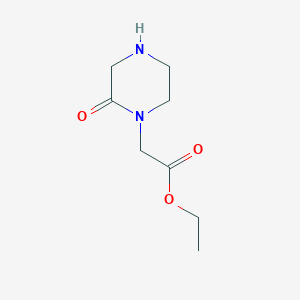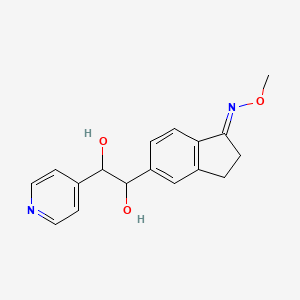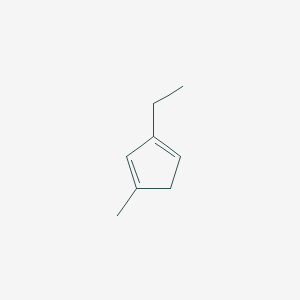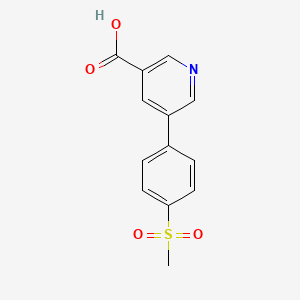
5-(4-(甲磺酰基)苯基)烟酸
描述
5-(4-(Methylsulfonyl)phenyl)nicotinic acid is a chemical compound characterized by a phenyl ring substituted with a methylsulfonyl group and a nicotinic acid moiety
科学研究应用
5-(4-(Methylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Methylsulfonyl)phenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylsulfonyl)aniline as the starting material.
Nitration: The aniline is nitrated to form 4-(Methylsulfonyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine, yielding 4-(Methylsulfonyl)aniline.
Coupling Reaction: The aniline is then coupled with nicotinic acid chloride to form the final product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions: 5-(4-(Methylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Sulfones are the major products.
Reduction: Amines are the primary products.
Substitution: Substituted phenyl derivatives are formed.
作用机制
The mechanism by which 5-(4-(Methylsulfonyl)phenyl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
5-(4-(Methylsulfonyl)phenyl)nicotinic acid is similar to other compounds with phenyl rings substituted with various functional groups. Some similar compounds include:
4-(Methylsulfonyl)aniline
Nicotinic acid
Sulfonated phenyl derivatives
These compounds share structural similarities but differ in their functional groups and potential applications. 5-(4-(Methylsulfonyl)phenyl)nicotinic acid is unique due to its combination of the methylsulfonyl group and the nicotinic acid moiety, which contributes to its distinct chemical properties and applications.
属性
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRSNWIZIKZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602518 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-53-9 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


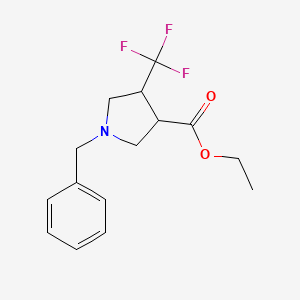
![3-[4-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1612077.png)
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
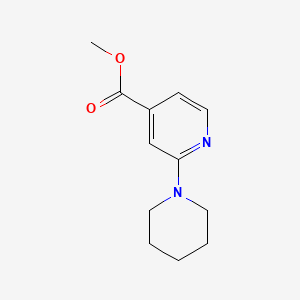

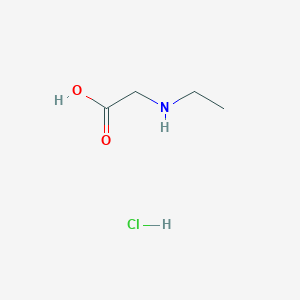

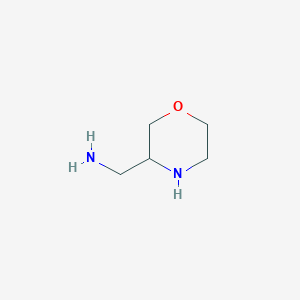

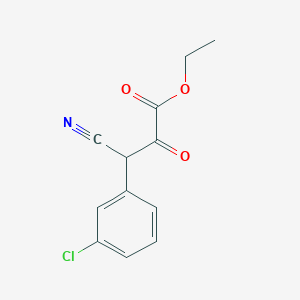
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
